molecular formula C9H5Cl2FN2S B14756512 5-(2,4-Dichloro-6-fluorophenyl)thiazol-2-amine

5-(2,4-Dichloro-6-fluorophenyl)thiazol-2-amine

Katalognummer: B14756512
Molekulargewicht: 263.12 g/mol
InChI-Schlüssel: TZFCKWNGGOZVMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2,4-Dichloro-6-fluorophenyl)thiazol-2-amine is a compound belonging to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Vorbereitungsmethoden

The synthesis of 5-(2,4-Dichloro-6-fluorophenyl)thiazol-2-amine typically involves the reaction of 2,4-dichloro-6-fluoroaniline with thiourea under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol, with the addition of a base like sodium hydroxide to facilitate the formation of the thiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

5-(2,4-Dichloro-6-fluorophenyl)thiazol-2-amine can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

5-(2,4-Dichloro-6-fluorophenyl)thiazol-2-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-(2,4-Dichloro-6-fluorophenyl)thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and ultimately bacterial cell death .

Vergleich Mit ähnlichen Verbindungen

5-(2,4-Dichloro-6-fluorophenyl)thiazol-2-amine can be compared with other thiazole derivatives such as:

Eigenschaften

Molekularformel

C9H5Cl2FN2S

Molekulargewicht

263.12 g/mol

IUPAC-Name

5-(2,4-dichloro-6-fluorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C9H5Cl2FN2S/c10-4-1-5(11)8(6(12)2-4)7-3-14-9(13)15-7/h1-3H,(H2,13,14)

InChI-Schlüssel

TZFCKWNGGOZVMK-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1F)C2=CN=C(S2)N)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.